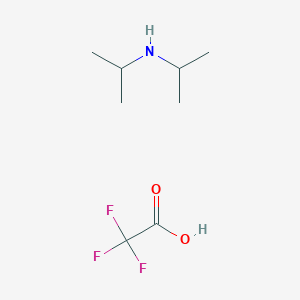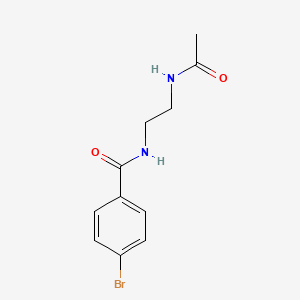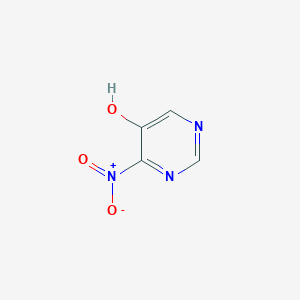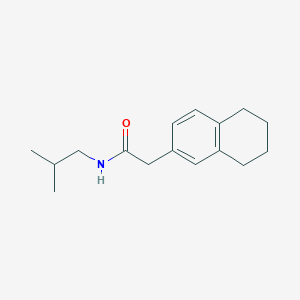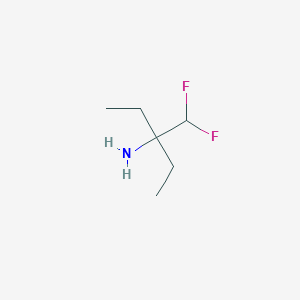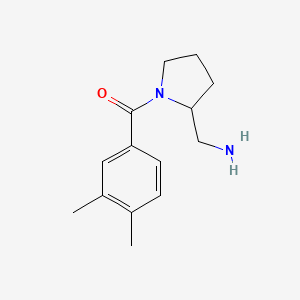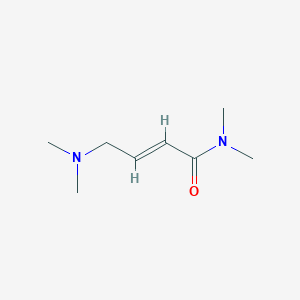
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide is an organic compound with the molecular formula C8H16N2O It is characterized by the presence of a dimethylamino group and a but-2-enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor such as but-2-enoyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and may require the presence of a base to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction may involve hydrogen bonding, hydrophobic interactions, and other molecular forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(Dimethylamino)but-2-enoic acid: Similar in structure but with a carboxylic acid group instead of an amide.
(E)-3-(Dimethylamino)-N,N-dimethylacrylamide: Similar but with a different substitution pattern on the but-2-enamide structure.
Uniqueness
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
(E)-4-(dimethylamino)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C8H16N2O/c1-9(2)7-5-6-8(11)10(3)4/h5-6H,7H2,1-4H3/b6-5+ |
Clé InChI |
WNAOQBGAGBIGLT-AATRIKPKSA-N |
SMILES isomérique |
CN(C)C/C=C/C(=O)N(C)C |
SMILES canonique |
CN(C)CC=CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


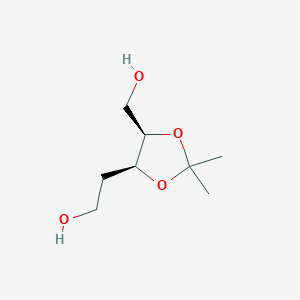


![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
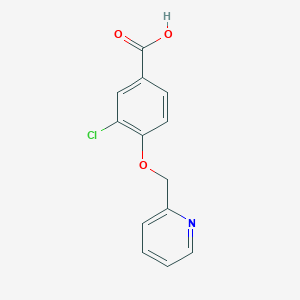

![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
